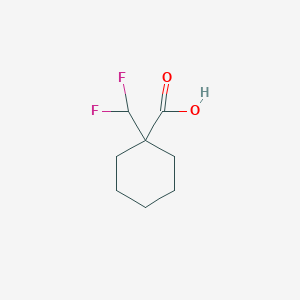

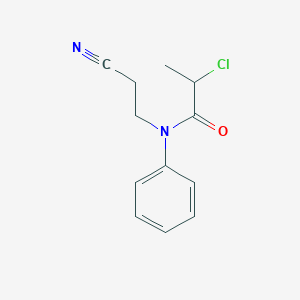

![molecular formula C21H26N2O4 B2764768 4-[(1-Cyclopentyl-2-methyl-5-methoxy-1H-indole-3-yl)carbonylamino]-2-butenoic acid methyl ester](/img/structure/B2764768.png)

4-[(1-Cyclopentyl-2-methyl-5-methoxy-1H-indole-3-yl)carbonylamino]-2-butenoic acid methyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

HECT E3-IN-1 是一种属于 HECT 型 E3 泛素连接酶家族的化合物。这些酶在泛素化过程中发挥着至关重要的作用,泛素化是一种翻译后修饰,可以调节蛋白质的稳定性、功能和定位。 HECT E3 泛素连接酶参与各种细胞过程,包括蛋白质转运、亚细胞定位、先天免疫反应、病毒感染、DNA 损伤反应和细胞凋亡 .

作用机制

生化分析

Biochemical Properties

HECT E3-IN-1 is involved in the ubiquitination process, a post-translational modification that regulates protein function and degradation . This process involves a three-enzyme ubiquitination cascade, including ubiquitin activating enzyme E1, ubiquitin conjugating enzyme E2, and E3 ubiquitin ligases . HECT E3-IN-1, as an E3 ubiquitin ligase, plays an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach to the lysine site of targeted substrates .

Cellular Effects

HECT E3-IN-1 has significant effects on various types of cells and cellular processes. It contributes to cell proliferation through an effect on mitosis . The depletion of HECT E3-IN-1 in cells decreases cell number and increases the proportion of cells with aligned chromosomes . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of HECT E3-IN-1 involves the selective attachment of ubiquitin to lysine, serine, threonine, or cysteine residues to specific substrates . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during post-translational modification .

准备方法

HECT E3-IN-1 的合成涉及一个多步骤过程,包括与泛素 C 末端形成硫酯键,并催化多泛素链的形成 . HECT E3-IN-1 的合成路线和反应条件非常复杂,需要对反应环境进行精确控制。 HECT E3-IN-1 的工业生产方法通常采用大规模合成,使用先进的生化技术和设备 .

化学反应分析

HECT E3-IN-1 会发生各种类型的化学反应,包括:

这些反应中常用的试剂和条件包括 ATP、泛素、E1 激活酶、E2 连接酶和各种缓冲液 . 这些反应形成的主要产物是泛素化的蛋白质,这些蛋白质被靶向降解或其他细胞过程 .

科学研究应用

HECT E3-IN-1 具有广泛的科学研究应用,包括:

相似化合物的比较

HECT E3-IN-1 在 HECT 型 E3 泛素连接酶中是独特的,因为它具有特定的底物识别和催化活性 . 类似的化合物包括 HECT E3 泛素连接酶家族的其他成员,例如:

E6AP: 参与肿瘤抑制蛋白 p53 的降解.

NEDD4: 调节肿瘤抑制蛋白 PTEN 的水平,并参与自噬.

WWP2: 在调节蛋白质稳定性和细胞信号通路中发挥作用.

属性

IUPAC Name |

methyl (E)-4-[(1-cyclopentyl-5-methoxy-2-methylindole-3-carbonyl)amino]but-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4/c1-14-20(21(25)22-12-6-9-19(24)27-3)17-13-16(26-2)10-11-18(17)23(14)15-7-4-5-8-15/h6,9-11,13,15H,4-5,7-8,12H2,1-3H3,(H,22,25)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZCVJIBENGLKN-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C3CCCC3)C=CC(=C2)OC)C(=O)NCC=CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(N1C3CCCC3)C=CC(=C2)OC)C(=O)NC/C=C/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

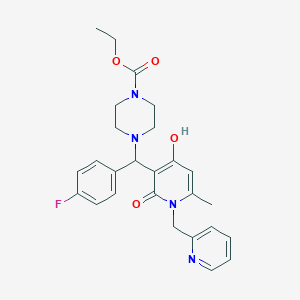

![2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2764686.png)

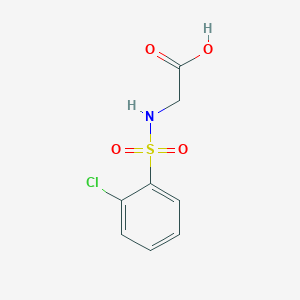

![2-Amino-4,5,6,7-tetrahydro-4,7-methanobenzo[b]thiophene-3-carbonitrile](/img/structure/B2764688.png)

![N-[(3-Ethylphenyl)methyl]-N-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2764691.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methylnicotinamide](/img/structure/B2764695.png)

![3-{[(3-chlorophenyl)methyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B2764701.png)

![2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2764705.png)

![2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2764706.png)